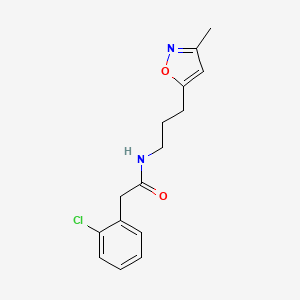

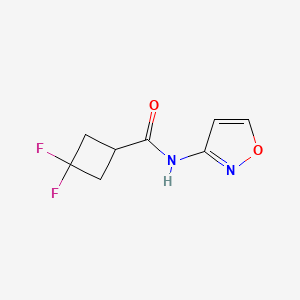

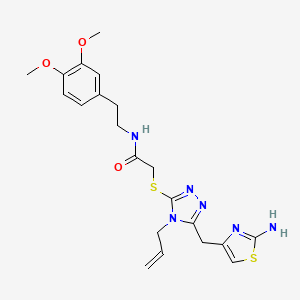

5-ethyl-N-(furan-2-ylmethyl)-2-methoxybenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-ethyl-N-(furan-2-ylmethyl)-2-methoxybenzenesulfonamide, also known as EFMS, is a chemical compound with potential applications in scientific research. EFMS is a sulfonamide derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.

Scientific Research Applications

Biobased Polyester Synthesis

2,5-Bis(hydroxymethyl)furan, a compound structurally related to 5-ethyl-N-(furan-2-ylmethyl)-2-methoxybenzenesulfonamide, has been utilized in the enzymatic synthesis of novel biobased furan polyesters. These polyesters exhibit promising physical properties for various applications, demonstrating the potential of furan derivatives in sustainable material production (Jiang et al., 2014).

Anticancer and Antiangiogenic Activities

Compounds with a structure incorporating elements like 5-ethyl-N-(furan-2-ylmethyl)-2-methoxybenzenesulfonamide have shown potent anticancer and antiangiogenic activities in vitro and in vivo. A study highlighted the significant potential of such compounds for therapeutic applications, particularly in targeting tubulin at the colchicine site, inducing apoptosis, and disrupting vascular functions in cancer cells (Romagnoli et al., 2015).

Pharmacological Potentials from Marine Sources

Novel furanyl derivatives isolated from red seaweed exhibited significant anti-inflammatory and antioxidative properties, demonstrating the pharmacological potentials of furan-based compounds. These findings suggest the utility of such compounds in developing new anti-inflammatory and antioxidant drugs, showcasing the therapeutic value of marine-derived furanyl compounds (Makkar & Chakraborty, 2018).

Advanced Organic Synthesis Techniques

Research has developed advanced synthetic pathways for creating highly substituted N-(furan-3-ylmethylene)benzenesulfonamides, involving gold(I)-catalyzed oxidation and cyclization cascades. This innovation enriches the chemistry of furan derivatives and expands the toolbox for designing complex organic molecules (Wang et al., 2014).

Photochemical Studies for Drug Development

Studies on specific sulfonamide derivatives have indicated their potential in developing novel photochemical strategies for drug design, especially in cancer therapy. The distinct crystal structures and photochromic properties of these compounds underline their significance in pharmaceutical sciences (Ravikumar et al., 2013).

properties

IUPAC Name |

5-ethyl-N-(furan-2-ylmethyl)-2-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4S/c1-3-11-6-7-13(18-2)14(9-11)20(16,17)15-10-12-5-4-8-19-12/h4-9,15H,3,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGXKENLOTOIFDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-ethyl-N-(furan-2-ylmethyl)-2-methoxybenzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-cyano-2-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)-N'-phenylurea](/img/structure/B2708203.png)

![4-(2-Chloro-6-methylthieno[3,2-D]pyrimidin-4-YL)morpholine](/img/structure/B2708210.png)

![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2708212.png)

![1'-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2708215.png)

![2-(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide oxalate](/img/structure/B2708218.png)